2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid
Description
2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid (CAS: 956754-59-9; Molecular Formula: C₁₂H₁₃N₃O₂S) is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a thiophene and cyclopentane moiety. This structural motif is associated with applications in medicinal chemistry, particularly in the synthesis of antibacterial agents, as inferred from related thieno[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-6(12(16)17)15-10-9-7-3-2-4-8(7)18-11(9)14-5-13-10/h5-6H,2-4H2,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFBUBNZYYWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of cyclopenta[b]pyridine derivatives, which are known to exhibit a wide spectrum of biological activity. Some derivatives have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1.
Mode of Action
Cyclopenta[b]pyridine derivatives are known to interact with their targets in various ways depending on the specific derivative and target.
Biological Activity
2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid is a heterocyclic compound with potential biological applications. Its unique structure combines elements of thienopyrimidine and cyclopentane rings, which may contribute to its biological activities. This article reviews the available research on its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4S. The compound features a thienopyrimidine core fused with a cyclopentane ring, which is significant for its interaction with biological targets.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit LIM domain kinase 1 with an IC50 value of 5.3 µM. This suggests that the compound may have applications in conditions where LIM kinase activity is implicated, such as cancer.
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial properties. For example, quinoline derivatives related to this compound demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. While specific data on the target compound's antimicrobial activity is limited, its structural relatives suggest potential efficacy in treating infections.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored through assays measuring nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Certain derivatives showed significant inhibition of NO production comparable to established anti-inflammatory agents.
Study 1: Enzyme Inhibition
A recent study synthesized various thienopyrimidine derivatives and tested their inhibitory effects on specific kinases involved in cancer progression. The results indicated that modifications in the cyclopentane structure could enhance inhibitory potency against target enzymes.
Study 2: Antimicrobial Evaluation
In another investigation, a series of thienopyrimidine compounds were tested for their activity against bacterial strains and fungi. The results showed promising activity against Gram-positive bacteria, suggesting further exploration of this compound's derivatives for potential use as antimicrobial agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
Key Observations:
Substituent Effects: The amino-propionic acid group in the target compound provides superior aqueous solubility compared to thiol, chloro, or methylated analogs. This property is critical for bioavailability in drug design .
Ring System Variations : Benzo-fused derivatives (e.g., 878709-00-3) exhibit higher molecular weights and increased hydrophobicity, which may enhance membrane permeability but reduce solubility .
Biological Activity: Chloro-substituted analogs (e.g., 15408025) serve as precursors for antibacterial agents, suggesting that the amino-propionic acid group in the target compound could modulate similar pathways with improved pharmacodynamics .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions. For example, highlights the use of NaHCO₃ and NaI as catalysts in nucleophilic substitution reactions to form cyclopenta-thienopyrimidine scaffolds. To optimize yield:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction kinetics.
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate mixtures) or recrystallization in ethanol to isolate pure products ( reports yields ranging from 15% to 47% for analogous compounds).
- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time and side products .
Basic: What analytical techniques are critical for characterizing this compound and validating its structure?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons in thienopyrimidine cores) confirm substitution patterns and regiochemistry ( ).
- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 312–327 [M+H]⁺ for related derivatives) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) to ensure purity .
Advanced: How can computational models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
describes the ICReDD framework, which integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways. For this compound:
- Docking Studies : Simulate interactions with target enzymes (e.g., dihydrofolate reductase in ) to prioritize derivatives with optimal binding affinities.
- Reaction Path Optimization : Use computational tools like Gaussian or ORCA to model substituent effects on electronic properties (e.g., electron-withdrawing groups to enhance electrophilicity) .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Experimental Validation : Replicate assays under standardized conditions (e.g., enzyme concentration, pH, temperature) to isolate variables.
- Structural Analysis : Compare crystallographic data or NMR-derived conformations to identify stereochemical or tautomeric differences (e.g., notes decomposition at >300°C, which may affect assay stability).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate batch effects or inter-lab variability in IC₅₀ values .
Advanced: What strategies improve the compound’s stability in aqueous formulations for in vivo studies?
Methodological Answer:
demonstrates the use of starch nanoparticles to enhance oral bioavailability of thienopyrimidines. For this compound:
- Nanocarrier Systems : Encapsulate the compound in biodegradable polymers (e.g., PLGA) or lipid-based nanoparticles to protect against hydrolysis.
- pH Optimization : Buffer formulations at physiological pH (7.4) to minimize degradation.
- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% relative humidity) .
Advanced: How can statistical design of experiments (DoE) optimize reaction parameters for scaled synthesis?
Methodological Answer:
advocates DoE to minimize experimental runs while maximizing data quality. For example:
- Factorial Design : Test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%).
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 80°C, 3 mol% catalyst for maximum yield).
- Validation : Confirm predicted outcomes with triplicate runs to ensure reproducibility .
Advanced: What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Metabolic Profiling : Use LC-MS/MS to identify primary metabolites (e.g., hydroxylation or demethylation products).
- Enzyme Inhibition Assays : Measure IC₅₀ values against CYP3A4 or CYP2D6 isoforms to assess drug-drug interaction risks.
- Molecular Dynamics Simulations : Predict binding modes and residence times in enzyme active sites to guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
